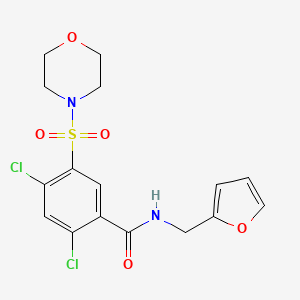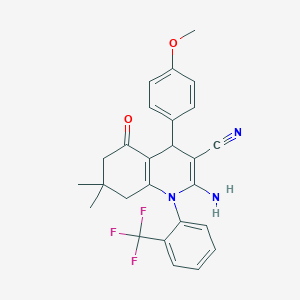
2,4-Dichloro-N-furan-2-ylmethyl-5-(morpholine-4-sulfonyl)-benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-dichloro-N-[(furan-2-yl)methyl]-5-(morpholine-4-sulfonyl)benzamide is a complex organic compound characterized by its unique structure, which includes a benzamide core substituted with dichloro, furan, morpholine, and sulfonyl groups. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-[(furan-2-yl)methyl]-5-(morpholine-4-sulfonyl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core by reacting 2,4-dichlorobenzoic acid with an appropriate amine under acidic conditions.
Introduction of the Furan Group: The furan group is introduced through a nucleophilic substitution reaction, where a furan-2-ylmethyl halide reacts with the benzamide core.
Sulfonylation: The morpholine-4-sulfonyl group is added via a sulfonylation reaction, typically using a sulfonyl chloride derivative in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-dichloro-N-[(furan-2-yl)methyl]-5-(morpholine-4-sulfonyl)benzamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can undergo reduction reactions, particularly at the sulfonyl group, to form sulfinyl or sulfhydryl derivatives.
Substitution: The dichloro groups on the benzamide core can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atoms.
Major Products
The major products formed from these reactions include various substituted benzamides, furan derivatives, and sulfonyl compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,4-dichloro-N-[(furan-2-yl)methyl]-5-(morpholine-4-sulfonyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of 2,4-dichloro-N-[(furan-2-yl)methyl]-5-(morpholine-4-sulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-dichloro-N-(furan-2-ylmethyl)benzamide
- 2,4-dichloro-N-(morpholine-4-sulfonyl)benzamide
- 2,4-dichloro-N-(furan-2-ylmethyl)-5-sulfonylbenzamide
Uniqueness
2,4-dichloro-N-[(furan-2-yl)methyl]-5-(morpholine-4-sulfonyl)benzamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both furan and morpholine-4-sulfonyl groups enhances its potential as a versatile compound in various applications, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C16H16Cl2N2O5S |
|---|---|
Poids moléculaire |
419.3 g/mol |
Nom IUPAC |
2,4-dichloro-N-(furan-2-ylmethyl)-5-morpholin-4-ylsulfonylbenzamide |
InChI |
InChI=1S/C16H16Cl2N2O5S/c17-13-9-14(18)15(26(22,23)20-3-6-24-7-4-20)8-12(13)16(21)19-10-11-2-1-5-25-11/h1-2,5,8-9H,3-4,6-7,10H2,(H,19,21) |
Clé InChI |
HMRQHLSUCRKQHP-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1S(=O)(=O)C2=C(C=C(C(=C2)C(=O)NCC3=CC=CO3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-2-(2-methoxy-4,6-dinitrophenoxy)acetohydrazide](/img/structure/B11535945.png)
![1-[4-(Azepane-1-carbonyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B11535964.png)
![N-[(E)-(2,4-dichlorophenyl)methylidene]-3-[(4-nitrobenzyl)sulfanyl]-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine](/img/structure/B11535969.png)
![4-{(Z)-[2-(1,3-benzodioxol-5-ylcarbonyl)hydrazinylidene]methyl}phenyl (2E)-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B11535976.png)
![N-[(6-nitro-1,3-benzodioxol-5-yl)methylene]aniline](/img/structure/B11535981.png)
![4-{[(E)-(3,4-dichlorophenyl)methylidene]amino}-2-(5-methyl-1,3-benzoxazol-2-yl)phenol](/img/structure/B11535984.png)
![(3E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-3-[2-(methoxyacetyl)hydrazinylidene]butanamide](/img/structure/B11535986.png)

![Thiazolo[4,5-d]pyrimidine-5,7-diamine, 2-methylthio-](/img/structure/B11536002.png)
![(2E)-2-(acetylamino)-N-{1-[4-(2-bromoethyl)phenyl]ethyl}-3-phenylprop-2-enamide](/img/structure/B11536010.png)
![N-tert-Butyl-2-[N'-(2-iodobenzoyl)hydrazino]-2-oxoacetamide](/img/structure/B11536019.png)
![(4Z)-4-[(3-chlorophenyl)imino]-1-(4-methoxyphenyl)-8-methyl-1,3-diazaspiro[4.5]decane-2-thione](/img/structure/B11536022.png)
![2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-phenoxyethyl)acetamide](/img/structure/B11536032.png)
![4-[(E)-{2-[(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene}methyl]benzene-1,2-diyl bis(4-bromobenzoate)](/img/structure/B11536033.png)
